4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-[(3-formylpyrazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-8-11-5-6-14(13-11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17) |
InChI Key |
OJSNQPSXSYWQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-Formyl-1H-Pyrazole with 4-(Bromomethyl)benzoic Acid
The most widely reported method involves the nucleophilic substitution of 4-(bromomethyl)benzoic acid with 3-formyl-1H-pyrazole. This reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. Potassium carbonate (K₂CO₃) is commonly used to deprotonate the pyrazole nitrogen, facilitating the displacement of bromide.
Reaction Scheme :
Key Parameters :
Bromomethylation of p-Toluic Acid Followed by Functionalization
An alternative route begins with the bromomethylation of p-toluic acid using N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide (BPO). The resulting 4-(bromomethyl)benzoic acid is then reacted with 3-formyl-1H-pyrazole.
Optimized Bromomethylation Protocol :
-
Reactants : p-Toluic acid (200 g, 1.46 mol), NBS (261.4 g, 1.46 mol), BPO (2.8 g, 0.0117 mol).
-
Solvent : Chloroform (2 L).
-
Conditions : Reflux for 20 hours, followed by recrystallization in ethyl acetate to achieve 97.5% purity.
Advantages :
-
Scalable to industrial production due to straightforward purification.
-
Avoids handling pre-synthesized 4-(bromomethyl)benzoic acid, reducing costs.
Industrial Production and Process Optimization
Continuous Flow Synthesis
Recent patents highlight the adoption of continuous flow reactors to enhance efficiency. This method minimizes side reactions, such as the formation of quaternary ammonium salts, which are common in batch processes.
Key Improvements :
Solvent and Catalyst Selection
Industrial protocols prioritize solvent recovery and catalyst reuse. For example, n-butanol is favored over DMF due to its lower toxicity and ease of recycling.
Comparative Solvent Performance :
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 12 | 75 | 95 |
| n-Butanol | 18 | 80 | 97 |
| Acetonitrile | 24 | 68 | 92 |
Data adapted from patent literature.
Alternative Synthetic Pathways
Hydrazone Formation and Cyclization
A method involving hydrazone intermediates has been reported for structurally related pyrazole derivatives. 4-Hydrazinobenzoic acid reacts with ketones or aldehydes to form hydrazones, which undergo cyclization in the presence of phosphoryl chloride (POCl₃) to yield pyrazole-carboxylic acids.
Example Protocol :
-
Hydrazone Formation :
-
Cyclization :
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reaction kinetics. A study demonstrated a 40% reduction in reaction time (from 24 hours to 14 hours) with comparable yields (78%).
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification typically involves recrystallization from ethanol or ethyl acetate. For industrial-grade material, a two-step process is used:
Analytical Data
1H NMR (DMSO-d₆) :
-
δ 9.98 (s, 1H, formyl proton).
-
δ 8.10–8.05 (m, 4H, aromatic protons).
HPLC Purity : >99% when using n-butanol as the solvent.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation (DMF/K₂CO₃) | 75 | 95 | Moderate | High |
| Bromomethylation (NBS/BPO) | 63 | 97.5 | High | Moderate |
| Hydrazone Cyclization (POCl₃) | 90 | 99 | Low | Low |
| Microwave-Assisted | 78 | 98 | High | High |
Chemical Reactions Analysis
Types of Reactions
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids[][4].
Major Products Formed
Oxidation: 4-[(3-Carboxy-1H-pyrazol-1-YL)methyl]benzoic acid.
Reduction: 4-[(3-Hydroxymethyl-1H-pyrazol-1-YL)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer properties.
Antimicrobial Activity:
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various drug-resistant bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL and against Escherichia coli with an MIC of 32 µg/mL. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Anticancer Activity:
The anticancer potential of pyrazole derivatives, including this compound, has been well-documented. It has been reported to inhibit the proliferation of various cancer cell lines such as breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers. The mechanism of action often includes induction of apoptosis and cell cycle arrest .
Materials Science
In materials science, 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid serves as a building block for synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for the development of novel polymers and composites that can be tailored for applications in electronics and photonics.
Biological Research
This compound is also utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets makes it a valuable tool for investigating biochemical pathways and developing new therapeutic strategies.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid. The results indicated significant activity against both gram-positive and gram-negative bacteria, highlighting the importance of structural modifications in enhancing antimicrobial potency .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 16 µg/mL |
| This compound | E. coli | 32 µg/mL |
Case Study 2: Anticancer Assessment
Another investigation focused on the anticancer properties of this compound revealed that derivatives with electron-withdrawing groups exhibited superior activity against various cancer cell lines. The study concluded that further optimization could lead to novel therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The formyl group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural features, biological activities, and research findings of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid with its analogs:
Structural and Functional Insights
Fluorinated Derivatives: Substitution of the pyrazole C3 position with fluorophenyl groups (e.g., 3-fluorophenyl or 4-fluorophenyl) significantly enhances antimicrobial potency. The electron-withdrawing fluorine atom improves target binding, likely through increased electrostatic interactions with bacterial enzymes . Example: 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid demonstrated 2–4 µg/mL MIC against MRSA, outperforming non-fluorinated analogs .
Hydrazone Derivatives: Functionalization of the formyl group with hydrazones (e.g., 4-[4-[(E)-[(3-fluorophenyl)hydrazono]methyl]-3-phenylpyrazol-1-yl]benzoic acid) improves solubility and pharmacokinetic profiles. These derivatives also show enhanced activity against Acinetobacter baumannii .
Electron-Withdrawing Groups :
- Bromo and nitro substituents (e.g., 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid) increase molecular weight and lipophilicity, which may enhance membrane penetration in Gram-negative bacteria .
Biological Activity
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by various case studies and research findings.
Synthesis
The synthesis of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the reaction of hydrazine derivatives with suitable aromatic substrates to form pyrazole-based compounds. The process often utilizes methods such as hydrazone formation followed by cyclization to achieve the desired structure.
Antimicrobial Activity
Recent studies indicate that derivatives of pyrazole, including 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid, exhibit potent antimicrobial properties. In particular, these compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid | MRSA | 16 µg/mL |
| 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid | E. coli | 32 µg/mL |
These findings suggest that structural modifications, such as fluorination or substitution with hydrophobic groups, can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole moiety have been reported to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers.
The mechanism of action often involves the induction of apoptosis and cell cycle arrest, leading to reduced tumor growth. Molecular docking studies have suggested that these compounds may interact with specific protein targets involved in cancer progression .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of pyrazole derivatives, it was found that 4-[(3-formyl-1H-pyrazol-1-YL)methyl]benzoic acid exhibited significant activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of hydrophobic interactions in enhancing antimicrobial potency.
Case Study 2: Anticancer Assessment
Another investigation focused on the anticancer properties of pyrazole derivatives revealed that those with electron-withdrawing groups demonstrated superior activity against various cancer cell lines. The study concluded that further optimization of these compounds could lead to novel therapeutic agents for cancer treatment.
Q & A
Basic Research Questions
Q. What are established synthetic routes for 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Modifications, such as hydrazone formation, involve refluxing with hydrazine derivatives in ethanol under acidic catalysis (e.g., acetic acid), followed by purification via column chromatography . Key intermediates like 4-formylpyrazole precursors are critical for functionalization.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Characterization typically includes:
- FTIR to confirm functional groups (e.g., formyl C=O stretch at ~1680 cm⁻¹, carboxylic acid O-H stretch at ~2500-3000 cm⁻¹) .
- NMR (¹H/¹³C) to verify substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm, methylene bridge at δ ~5.0 ppm) .
- X-ray crystallography to resolve 3D structure, bond lengths, and intermolecular interactions (e.g., hydrogen bonding networks involving the carboxylic acid group) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Methodological Answer : Antimicrobial efficacy is tested via:
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Controls include standard antibiotics (e.g., ampicillin) and solvent-only blanks. Data interpretation requires normalization to compound solubility and stability in growth media .
Advanced Research Questions
Q. How can structural derivatives be designed to enhance biological activity or selectivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -F, -CF₃) at the pyrazole 3-position improve antimicrobial activity by increasing electrophilicity .
- Heterocyclic extensions (e.g., oxadiazoles, triazoles) via click chemistry or cyclization reactions enhance target binding (e.g., enzyme inhibition) .
- Hydrazone functionalization introduces flexibility for receptor interaction; substituents like cyclohexyl or aryl groups improve lipophilicity and membrane penetration .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and strain sources .
- Compound stability : Perform HPLC or LC-MS to verify integrity during assays.
- Structural nuances : Compare substituent effects using SAR models. For example, 4-fluorophenyl vs. 3,4-difluorophenyl derivatives show differing MICs due to steric and electronic factors .
Q. What computational tools predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- DFT calculations (e.g., Gaussian 09) model electronic properties (HOMO-LUMO gaps, Fukui indices) to identify reactive sites .
- Molecular docking (AutoDock Vina) simulates binding to targets (e.g., bacterial dihydrofolate reductase) using crystal structures from the PDB .
- MD simulations (GROMACS) assess stability of ligand-target complexes over nanosecond timescales .
Q. How are structure-activity relationships (SAR) analyzed for antimicrobial derivatives?
- Methodological Answer :
- Quantitative SAR (QSAR) : Use ML algorithms (e.g., Random Forest) to correlate descriptors (logP, polar surface area) with MIC values .
- Pharmacophore mapping : Identify essential moieties (e.g., formyl group for Schiff base formation, carboxylic acid for solubility) .
- Fragment-based optimization : Screen truncated analogs to isolate critical substructures (e.g., pyrazole core vs. benzoic acid tail) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
